molecular formula C14H13N B13121855 1,5-Dimethyl-9H-carbazole CAS No. 51640-60-9

1,5-Dimethyl-9H-carbazole

Cat. No.: B13121855
CAS No.: 51640-60-9
M. Wt: 195.26 g/mol
InChI Key: DEQROWVQAJBTMI-UHFFFAOYSA-N
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Description

1,5-Dimethyl-9H-carbazole is an organic compound belonging to the carbazole family, which consists of nitrogen-containing aromatic heterocyclic compounds Carbazoles are known for their unique structural properties, which include a fused tricyclic system with two benzene rings and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dimethyl-9H-carbazole can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using palladium-catalyzed reactions due to their efficiency and high yield. The use of microwave irradiation and magnetically recoverable palladium nanocatalysts has also been explored to reduce reaction times and improve compatibility with various functional groups .

Chemical Reactions Analysis

Types of Reactions: 1,5-Dimethyl-9H-carbazole undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

    Oxidation: Carbazole-3,6-dione.

    Reduction: this compound derivatives with reduced functional groups.

    Substitution: Halogenated or alkylated carbazole derivatives.

Comparison with Similar Compounds

1,5-Dimethyl-9H-carbazole can be compared with other similar compounds in the carbazole family:

Biological Activity

1,5-Dimethyl-9H-carbazole is a member of the carbazole family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes recent research findings, case studies, and experimental data regarding the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by a carbazole backbone with two methyl groups at the 1 and 5 positions. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives in cancer treatment. The compound exhibits significant cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity in Breast Cancer Cells

A study assessed the cytotoxic effects of various carbazole derivatives on breast cancer cell lines MDA-MB-231 and MCF-7. The findings indicated that certain derivatives showed strong antiproliferative activity:

CompoundIC50 (μM)Cell LineRemarks
143.45 ± 1.21MDA-MB-231Moderate activity
28.19 ± 0.26MDA-MB-231Higher potency compared to compound 1
36.59 ± 0.68MDA-MB-231Significant cytotoxicity
41.44 ± 0.97MDA-MB-231Most active; selective against cancer cells

Compounds 3 and 4 were particularly noted for their ability to inhibit human topoisomerases I and II, which are critical for DNA replication and transcription in cancer cells. This inhibition leads to apoptosis, making these compounds promising candidates for further drug development in targeted cancer therapies .

Antimicrobial Activity

The antimicrobial properties of carbazole derivatives have been extensively studied. Research indicates that this compound exhibits notable antibacterial and antifungal activities.

Case Study: Antimicrobial Efficacy

A recent investigation into the antimicrobial effects of carbazole derivatives revealed their effectiveness against various pathogens:

PathogenCompound TestedGrowth Inhibition (%) at 64 µg/mL
Staphylococcus aureusCompound 2 >60%
Candida albicansCompound 4 >60%
Aspergillus flavusCompound 1 >65%

The study demonstrated that these compounds significantly inhibited the growth of pathogenic microorganisms, suggesting their potential as therapeutic agents against infections .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, carbazole derivatives have shown promise in anti-inflammatory applications. A study focusing on various substituted carbazoles found that certain derivatives could effectively reduce inflammation markers in vitro.

The anti-inflammatory effects are attributed to the modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways. This suggests that carbazole derivatives may serve as lead compounds for developing new anti-inflammatory drugs .

Properties

CAS No.

51640-60-9

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

1,5-dimethyl-9H-carbazole

InChI

InChI=1S/C14H13N/c1-9-5-4-8-12-13(9)11-7-3-6-10(2)14(11)15-12/h3-8,15H,1-2H3

InChI Key

DEQROWVQAJBTMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC(=C3NC2=CC=C1)C

Origin of Product

United States

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